N-(3-Nitrophenyl)nitramide
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Overview
Description
N-(3-Nitrophenyl)nitramide is an organic compound that belongs to the class of nitramides It is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a nitramide group (-NHNO2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Nitrophenyl)nitramide typically involves the nitration of primary amines. One common method is the nitration of 3-nitroaniline using nitric acid in the presence of sulfuric acid. The reaction proceeds through the formation of an intermediate nitronium ion, which then reacts with the amine to form the nitramide. The reaction conditions usually involve low temperatures to prevent decomposition and ensure high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to optimize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3-Nitrophenyl)nitramide undergoes various chemical reactions, including:
Oxidation: The nitramide group can be oxidized to form nitro compounds.
Reduction: Reduction of the nitro group can lead to the formation of amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine for halogenation and nitric acid for further nitration.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Halogenated nitramides and polynitro compounds.
Scientific Research Applications
N-(3-Nitrophenyl)nitramide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other nitramides and nitro compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of high-energy materials and explosives due to its energetic properties
Mechanism of Action
The mechanism of action of N-(3-Nitrophenyl)nitramide involves its interaction with molecular targets through its nitro and nitramide groups. These functional groups can participate in various chemical reactions, such as redox reactions and nucleophilic substitutions, which can alter the structure and function of target molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-(3-Nitrophenyl)nitramide can be compared with other similar compounds, such as:
Nitramide (H2NNO2): A simpler nitramide with similar reactivity but different applications.
N-(4-Nitrophenyl)nitramide: Similar structure but with the nitro group in the para position, leading to different chemical properties and reactivity.
N-(2-Nitrophenyl)nitramide: Another isomer with the nitro group in the ortho position, affecting its reactivity and applications
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in chemistry, biology, medicine, and industry.
Properties
CAS No. |
55739-01-0 |
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Molecular Formula |
C6H5N3O4 |
Molecular Weight |
183.12 g/mol |
IUPAC Name |
N-(3-nitrophenyl)nitramide |
InChI |
InChI=1S/C6H5N3O4/c10-8(11)6-3-1-2-5(4-6)7-9(12)13/h1-4,7H |
InChI Key |
WHXKPQGUZPSKPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N[N+](=O)[O-] |
Origin of Product |
United States |
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